Cefpodoxime Proxetil Impurity B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

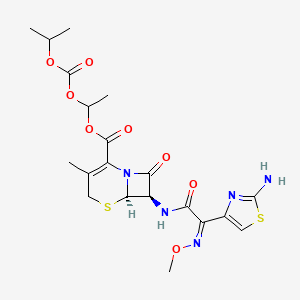

Cefpodoxime Proxetil Impurity B, also known as 3-Methyl 3-De (methoxymethyl) Cefpodoxime, is a chemical impurity associated with the synthesis and degradation of Cefpodoxime Proxetil. Cefpodoxime Proxetil is an oral, third-generation cephalosporin antibiotic used to treat various bacterial infections. Impurities like this compound are crucial to identify and characterize to ensure the safety and efficacy of the pharmaceutical product .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cefpodoxime Proxetil Impurity B involves multiple steps. Cefpodoxime acid is treated with 1-iodoethyl isopropyl carbonate to produce Cefpodoxime Proxetil. The impurity can form during this process due to incomplete reactions or side reactions. The reaction conditions typically involve the use of solvents like methanol and bases such as sodium iodide .

Industrial Production Methods

In industrial settings, the production of Cefpodoxime Proxetil and its impurities is monitored using high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The process involves stringent control of reaction conditions and purification steps to minimize the formation of impurities .

化学反应分析

Types of Reactions

Cefpodoxime Proxetil Impurity B can undergo various chemical reactions, including:

Oxidation: The impurity can be oxidized to form sulfoxides.

Reduction: Reduction reactions can convert the impurity back to its parent compound.

Substitution: Substitution reactions can occur at the thiazole ring or the methoxyimino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, reduced forms of the impurity, and substituted derivatives .

科学研究应用

Cefpodoxime Proxetil Impurity B is primarily studied to understand the stability and degradation pathways of Cefpodoxime Proxetil. Its characterization helps in improving the formulation and storage conditions of the antibiotic. Additionally, studying this impurity aids in developing better analytical methods for quality control in the pharmaceutical industry .

作用机制

As an impurity, Cefpodoxime Proxetil Impurity B does not have a direct mechanism of action. its presence can affect the overall efficacy and safety of Cefpodoxime Proxetil. The impurity can interact with the active sites of enzymes or proteins, potentially leading to reduced antibiotic activity or adverse effects .

相似化合物的比较

Similar Compounds

Cefpodoxime Acid: Another impurity formed during the synthesis of Cefpodoxime Proxetil.

∆2-Cefpodoxime Proxetil: A stereoisomer of Cefpodoxime Proxetil.

Cefotaxime Proxetil: A related cephalosporin antibiotic with similar impurities.

Uniqueness

Cefpodoxime Proxetil Impurity B is unique due to its specific structure and formation pathway. Its identification and characterization are essential for ensuring the purity and safety of Cefpodoxime Proxetil .

生物活性

Cefpodoxime proxetil is a third-generation cephalosporin antibiotic widely used in treating various bacterial infections. As with many pharmaceuticals, impurities can arise during the production process, which may affect the drug's efficacy and safety. This article focuses on Cefpodoxime Proxetil Impurity B , detailing its biological activity, characterization, and implications for pharmaceutical applications.

Overview of Cefpodoxime Proxetil

Cefpodoxime proxetil is an ester-modified prodrug that is converted into its active form, cefpodoxime, after oral administration. It exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, making it effective for treating respiratory tract infections, skin infections, and urinary tract infections . Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) .

Characterization of Impurity B

This compound has been characterized using advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS). In a systematic study, 15 impurities were identified in commercial samples of cefpodoxime proxetil, including seven known impurities and eight novel ones . Impurity B has a molecular formula of C20H25N5O8S2 with a molecular weight of 527.57 g/mol .

Table 1: Characteristics of Cefpodoxime Proxetil Impurities

| Impurity Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Cefpodoxime Proxetil | C21H27N5O9S2 | 557.60 |

| Impurity A | C20H25N5O8S2 | 527.57 |

| Impurity C | C21H27N5O9S2 | 557.60 |

Biological Activity of Impurity B

The biological activity of cefpodoxime proxetil is significantly influenced by its impurities. Studies have shown that while cefpodoxime itself demonstrates potent antibacterial activity at concentrations as low as 1 mg/L against various pathogens, the presence of impurities can alter this efficacy .

Antimicrobial Efficacy

Research indicates that cefpodoxime proxetil retains its effectiveness against common pathogens such as Escherichia coli, Streptococcus pneumoniae, and Haemophilus influenzae. However, the specific impact of impurity B on this activity remains under investigation. Preliminary findings suggest that impurities may either enhance or diminish the overall antimicrobial effect depending on their concentration and interaction with the active compound .

Case Studies

- Clinical Efficacy Against Respiratory Infections : A comparative study highlighted that cefpodoxime proxetil is as effective as other antibiotics like amoxicillin in treating upper respiratory tract infections. The study noted that the presence of impurities did not significantly affect treatment outcomes in patients .

- Resistance Patterns : Another study examined the resistance patterns in clinical isolates and found that while cefpodoxime showed high efficacy against most strains, some beta-lactamase-producing strains exhibited reduced susceptibility due to potential interactions with impurities .

属性

CAS 编号 |

947692-14-0 |

|---|---|

分子式 |

C20H25N5O8S2 |

分子量 |

527.6 g/mol |

IUPAC 名称 |

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C20H25N5O8S2/c1-8(2)31-20(29)33-10(4)32-18(28)14-9(3)6-34-17-13(16(27)25(14)17)23-15(26)12(24-30-5)11-7-35-19(21)22-11/h7-8,10,13,17H,6H2,1-5H3,(H2,21,22)(H,23,26)/b24-12+/t10?,13-,17-/m1/s1 |

InChI 键 |

IETSABQUOKHCMQ-ARQQQZAOSA-N |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OC(C)OC(=O)OC(C)C |

手性 SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OC(C)OC(=O)OC(C)C |

规范 SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OC(C)OC(=O)OC(C)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。